molecular formula C21H18FN3S B14998646 7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine CAS No. 6228-36-0

7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine

Cat. No.: B14998646
CAS No.: 6228-36-0
M. Wt: 363.5 g/mol
InChI Key: SKHNNJKCEAHUAL-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsKey reagents often include fluorinated aromatic compounds, thiols, and phenylboronic acids, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium or copper catalysts, phenylboronic acids, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context, but common targets include kinases and other proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine is unique due to the specific combination of substituents on the pyrrolo[2,3-d]pyrimidine core. The presence of the fluorophenyl and methylethylthio groups may confer unique biological activities and selectivity towards certain molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

6228-36-0

Molecular Formula

C21H18FN3S

Molecular Weight

363.5 g/mol

IUPAC Name

7-(3-fluorophenyl)-5-phenyl-4-propan-2-ylsulfanylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H18FN3S/c1-14(2)26-21-19-18(15-7-4-3-5-8-15)12-25(20(19)23-13-24-21)17-10-6-9-16(22)11-17/h3-14H,1-2H3

InChI Key

SKHNNJKCEAHUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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